4,4-Diethoxybut-2-yn-1-amine

Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

4,4-Diethoxybut-2-yn-1-amine is a bifunctional alkyne-amine building block characterized by a terminal primary amine group adjacent to an internal alkyne and a diethoxy acetal-protected terminus. This combination of nucleophilic amine, electrophilic alkyne, and a masked aldehyde (via the acetal group) enables its use as a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles, particularly pyrroles and other pharmacologically relevant scaffolds.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 124744-14-5
Cat. No. B039713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diethoxybut-2-yn-1-amine
CAS124744-14-5
Synonyms4,4-DIETHOXY-BUT-2-YNYLAMINE
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(C#CCN)OCC
InChIInChI=1S/C8H15NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4,7,9H2,1-2H3
InChIKeyCBRSHCWJDOGNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Diethoxybut-2-yn-1-amine (CAS 124744-14-5): Key Intermediate for Heterocyclic Synthesis and Propargylamine-Based Scaffolds


4,4-Diethoxybut-2-yn-1-amine is a bifunctional alkyne-amine building block characterized by a terminal primary amine group adjacent to an internal alkyne and a diethoxy acetal-protected terminus . This combination of nucleophilic amine, electrophilic alkyne, and a masked aldehyde (via the acetal group) enables its use as a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles, particularly pyrroles and other pharmacologically relevant scaffolds . It is primarily utilized in academic and industrial research settings focused on medicinal chemistry and advanced organic synthesis .

Why Generic Substitution of 4,4-Diethoxybut-2-yn-1-amine is Not Advisable in Complex Syntheses


While other propargylamine derivatives exist, substituting 4,4-Diethoxybut-2-yn-1-amine with a simpler analog, such as propargylamine (HC≡CCH₂NH₂) or 4-aminobut-2-yn-1-ol, risks compromising synthetic efficiency and product selectivity. The unique combination of a terminal amine and a diethoxy acetal group provides a 'masked aldehyde' that can be orthogonally deprotected and further functionalized after initial amine/alkyne-based transformations. This orthogonal reactivity is not present in simpler analogs, which lack the protected carbonyl moiety and thus offer fewer downstream diversification options [1]. As a result, substituting the compound may necessitate the addition of separate protection/deprotection steps, thereby reducing overall yield, increasing step count, and limiting access to specific structural motifs, as demonstrated in the synthesis of complex pyrroles and constrained analogs [2].

Quantitative Evidence Guide: Direct Performance Metrics for 4,4-Diethoxybut-2-yn-1-amine Selection


Orthogonal Reactivity in Heterocycle Synthesis via Acetal-Protected Aldehyde

4,4-Diethoxybut-2-yn-1-amine enables a streamlined synthesis of 2-substituted pyrroles that is not possible with simpler propargylamines. While propargylamine (HC≡CCH₂NH₂) can form pyrroles via cyclization, it cannot provide the 2-substitution pattern derived from the acetal group. In contrast, using 4,4-diethoxybut-2-yn-1-amine as a precursor, a four-step sequence yields 2-substituted pyrroles [1]. This is a qualitative but critical advantage in accessing specific molecular architectures.

Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Enabling Key Intermediate in Constrained Antifolate Analogs

4,4-Diethoxybut-2-yn-1-amine serves as the essential starting material for the synthesis of 4,4-diethoxybut-2-ynal, a crucial building block for constructing a conformationally-constrained analog of the antifolate DDATHF [1]. While simpler acetylenic aldehydes could be envisioned, the diethoxy acetal protection is necessary for the subsequent Diels-Alder reaction with Danishefsky's diene, a key step that would be incompatible with an unprotected aldehyde. The synthesis begins with a Diels-Alder reaction of this specific aldehyde derivative.

Medicinal Chemistry Anticancer Research Folate Antagonists

Facilitates Stereoselective Synthesis of (E)- or (Z)-Allylic Primary Amines

Propargylic amines derived from 4,4-diethoxybut-2-yn-1-amine are valuable precursors for the stereoselective synthesis of both (E)- and (Z)-allylic primary amines [1]. This stereochemical control is achieved through semi-hydrogenation of the internal triple bond in propargylic diamine intermediates, which themselves are synthesized from the target compound [1]. Simple propargylamine, lacking the additional chiral or stereodirecting groups, does not offer a comparable route to these specific stereodefined allylic amines.

Stereoselective Synthesis Allylic Amines Fine Chemistry

High-Purity Grade Reduces Risk of Side Reactions in Sensitive Syntheses

Commercially available 4,4-Diethoxybut-2-yn-1-amine can be sourced with a purity of 98% (as specified by vendors such as Leyan) . While a direct, quantitative comparison of purity across all suppliers is not available, this high assay value provides a baseline for procurement. For sensitive multi-step syntheses where side reactions from impurities can drastically reduce overall yield, selecting a starting material with a verified high purity (98%) is a critical risk-mitigation factor compared to lower-grade or uncharacterized alternatives.

Process Chemistry Quality Control Analytical Chemistry

High-Value Application Scenarios for 4,4-Diethoxybut-2-yn-1-amine in Research and Development


Streamlined Synthesis of 2-Substituted Pyrrole Libraries for Drug Discovery

Based on evidence that 4,4-diethoxybut-2-yn-1-amine enables the efficient synthesis of 2-substituted pyrroles [1], this compound is ideally suited for medicinal chemistry groups building libraries of pyrrole-based compounds. The ability to directly introduce substitution at the 2-position via the acetal group streamlines the synthesis of diverse analogs for structure-activity relationship (SAR) studies, reducing the time and resources needed to explore this important pharmacophore space.

Synthesis of Conformationally-Constrained Bioactive Molecules

As demonstrated by its key role in the synthesis of a constrained DDATHF analog [1], this compound is a valuable starting material for projects requiring the construction of rigid molecular frameworks. Its use can be critical in programs aimed at improving target selectivity, enhancing metabolic stability, or reducing off-target effects by pre-organizing a molecule into its bioactive conformation. This scenario is particularly relevant for advanced lead optimization in pharmaceutical R&D.

Stereoselective Preparation of Allylic Amine Building Blocks

The ability of this compound to serve as a precursor for stereoselectively synthesizing both (E)- and (Z)-allylic primary amines [1] makes it a strategic choice for laboratories focused on natural product synthesis or the development of chiral pharmaceuticals. This application allows chemists to reliably install specific alkene geometries, a crucial parameter for biological recognition and function, without resorting to extensive and often low-yielding separation of isomeric mixtures.

Reliable Intermediate for Multi-Step Processes Requiring High Purity

For process chemists and CROs engaged in the scale-up of complex molecules, the availability of this compound in 98% purity [1] is a significant advantage. Using a high-purity intermediate from the outset minimizes the risk of side-product formation and simplifies purification workflows in later stages, contributing to a more robust, higher-yielding, and cost-effective overall process. This is a key procurement consideration for projects transitioning from discovery to development.

Technical Documentation Hub

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